molecular formula C13H14O4 B592935 Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate CAS No. 127427-28-5

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate

Cat. No.: B592935
CAS No.: 127427-28-5
M. Wt: 234.251
InChI Key: XNQHIPSJGRPIIW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes an ester functional group, a methoxyphenyl group, and a conjugated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine can be used to accelerate the reaction, and the process may be carried out under controlled temperature and pressure conditions to optimize the production rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

    Reduction: Formation of ethyl 4-(4-methoxyphenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.

Biological Activity

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate, also known as (E)-ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group that enhances its solubility and reactivity compared to similar compounds. Its chemical structure is represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This compound exists as a yellowish liquid with a fruity odor and is soluble in organic solvents, which is advantageous for various biological assays .

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By modulating these biochemical pathways, the compound can influence cellular functions, potentially leading to therapeutic outcomes in cancer treatment and other diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising activity against Mycobacterium tuberculosis and various human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) with varying degrees of effectiveness .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
A5493.20
HepG20.125
MCF-70.48
MDA-MB-23117.26

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.125 to 4 µg/mL, showcasing its potential as a lead compound for developing new antituberculosis agents .

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study investigated the effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells in mice. The results indicated a significant reduction in tumor cell viability by over 100% compared to control groups, highlighting its potential as an effective antitumor agent .
  • Antimicrobial Efficacy : Another study focused on the synthesis of derivatives based on this compound aimed at improving antituberculosis activity. The derivatives exhibited enhanced potency against drug-resistant strains of Mycobacterium tuberculosis, indicating the compound's versatility in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQHIPSJGRPIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696489
Record name Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127427-28-5
Record name Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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